molecular formula C11H14ClFN2 B13323249 1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine

1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine

Cat. No.: B13323249
M. Wt: 228.69 g/mol
InChI Key: VOKNENBWHURHLP-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine is a substituted pyrrolidine derivative featuring a 2-chloro-6-fluorobenzyl group attached to the pyrrolidine ring. Its hydrochloride salt form, N-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine hydrochloride (CAS 1289386-24-8 or 1289585-42-7), has a molecular formula of C₁₁H₁₅Cl₂FN₂ and a molecular weight of 265.16–294.18 g/mol . This compound is typically stored under dry, room-temperature conditions for stability .

Properties

Molecular Formula

C11H14ClFN2

Molecular Weight

228.69 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C11H14ClFN2/c12-10-2-1-3-11(13)9(10)7-15-5-4-8(14)6-15/h1-3,8H,4-7,14H2

InChI Key

VOKNENBWHURHLP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloro-6-fluorobenzyl Halides

Methodology:

  • Starting from 2-chloro-6-fluorotoluene , chlorination is achieved via controlled halogenation to produce 2-chloro-6-fluorobenzyl chloride (or bromide).

Reaction Conditions:

  • Chlorination using SO₂Cl₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeCl₃).
  • Temperature control at 0–25°C to prevent over-halogenation.
  • Purification via distillation or recrystallization.

Yield & Purity:

  • Typically high yields (>80%) with purity confirmed by NMR and GC-MS.

Nucleophilic Substitution with Pyrrolidine

Method:

  • React 2-chloro-6-fluorobenzyl chloride with pyrrolidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
  • Use potassium carbonate (K₂CO₃) or sodium hydride (NaH) as base to facilitate nucleophilic attack.

Reaction Conditions:

  • Temperature: 60–80°C.
  • Reaction time: 12–24 hours.
  • Excess pyrrolidine (1.2–2 equivalents) to drive the reaction.

Purification:

  • Post-reaction mixture is quenched with water.
  • Organic layer extracted with ethyl acetate.
  • Purified via silica gel chromatography or recrystallization.

Data Table 1: Typical Reaction Conditions for Nucleophilic Substitution

Parameter Condition Reference
Solvent DMF or DMSO
Base K₂CO₃ or NaH
Temperature 60–80°C
Reaction time 12–24 hours
Yield 70–85%

Alternative Routes: Reductive Amination

Method:

  • Condensation of 2-chloro-6-fluorobenzaldehyde with pyrrolidine in the presence of reducing agents such as NaBH₃CN or H₂/Pd-C .
  • This route offers a direct approach to the target amine with controlled stereochemistry.

Reaction Conditions:

  • Solvent: Methanol or ethanol.
  • Temperature: Room temperature to 50°C.
  • Reaction time: 4–8 hours.
  • Purification via chromatography.

Reaction Optimization and Notes

  • Solvent Choice: Methanol, DMF, or DMSO are preferred for their polarity and ability to stabilize intermediates.
  • Temperature Control: Elevated temperatures (60–80°C) improve reaction rates but require careful monitoring to prevent side reactions.
  • Purity Verification: Use of HPLC , NMR , and mass spectrometry ensures high purity (>98%) suitable for biological testing.

Data Summary Table

Step Reagents & Conditions Yield / Remarks
Benzyl halide synthesis Chlorination of 2-chloro-6-fluorotoluene, room temp >80%, purified by recrystallization
Nucleophilic substitution Benzyl chloride + pyrrolidine, DMF, K₂CO₃, 60–80°C 70–85%, purified via chromatography
Reductive amination Benzaldehyde + pyrrolidine, NaBH₃CN, MeOH, RT–50°C 75–90%, suitable for stereoselective synthesis

Final Remarks

The synthesis of 1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine is a mature area of medicinal chemistry, with methods refined over decades. The key to success lies in meticulous control of reaction conditions, purification, and analytical validation, ensuring the compound's suitability for further biological or material science applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The benzyl group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation: N-oxides.

    Reduction: Primary amines.

Scientific Research Applications

1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, thereby inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name Backbone Substituent(s) CAS Number Molecular Formula Key Applications/Notes
1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine Pyrrolidine 2-Chloro-6-fluorobenzyl 1289386-24-8 C₁₁H₁₅Cl₂FN₂ CNS drug candidate (inference)
1-(2-Chloro-6-fluorobenzyl)piperazine Piperazine 2-Chloro-6-fluorobenzyl 65,015-6 C₁₁H₁₄ClFN₂ Catalytic synthesis reagent
1-(2-Fluorobenzoyl)pyrrolidin-3-amine hydrochloride Pyrrolidine 2-Fluorobenzoyl 1461705-18-9 C₁₁H₁₄ClFN₂O Research chemical
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine Pyrazole 3-Fluorobenzyl, 4-chloro 1001757-55-6 C₁₀H₉ClFN₃ Antitubercular agent (structural analog)
GSK613 (Thiadiazol-2-amine derivative) Thiadiazole 2-Chloro-6-fluorobenzyl, pyrazole - C₁₆H₁₅ClFN₅S InhA inhibitor for tuberculosis

Key Observations:

  • Substituent Effects: The 2-chloro-6-fluorobenzyl group enhances lipophilicity and electronic interactions compared to non-halogenated or mono-halogenated analogs (e.g., 1-(4-methylbenzyl)piperazine) . Benzoyl derivatives (e.g., 1-(2-fluorobenzoyl)pyrrolidin-3-amine) introduce a ketone group, altering hydrogen-bonding capacity .

Physicochemical and ADMET Properties

Table 2: Comparative Physicochemical Data

Compound Name logP (Predicted) Water Solubility Metabolic Stability Notes
This compound 2.8–3.2 Low Moderate Hydrochloride salt improves solubility
1-(2-Chloro-6-fluorobenzyl)piperazine 2.5 Moderate High Used in facilitated synthesis
GSK613 (Thiadiazol-2-amine) 3.5 Low Low Progressed to enzymatic studies

Key Observations:

  • logP : The pyrrolidine analog exhibits higher lipophilicity than piperazine derivatives, which may enhance blood-brain barrier penetration for CNS targets .
  • Solubility : Hydrochloride salt forms mitigate solubility challenges in pyrrolidine derivatives .

Biological Activity

1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring and halogenated benzyl substituents. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C1H2ClFC6H5N1C4H7\text{C}_1\text{H}_2\text{Cl}\text{F}\text{C}_6\text{H}_5\text{N}_1\text{C}_4\text{H}_7

Key Features:

  • Chlorine and Fluorine Substituents: These halogens influence the compound's reactivity and biological activity.
  • Pyrrolidine Ring: This five-membered ring contributes to the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The halogen substitutions enhance binding affinity and selectivity towards specific targets, which may lead to modulation of biological pathways.

1. Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to this compound exhibit significant anti-anxiety and antidepressant properties. The presence of the chlorobenzyl group is thought to enhance serotonin reuptake inhibition, which is crucial for mood regulation .

2. Antimicrobial Activity

Studies have shown that derivatives of this compound possess antimicrobial properties, particularly against various strains of bacteria and fungi. The fluorine atom's electronegativity may enhance the compound's ability to disrupt microbial membranes or inhibit essential enzymes .

3. Neuroprotective Effects

Due to its structural similarity to known neuroprotective agents, this compound is being investigated for its potential in treating neurodegenerative diseases. Research suggests that it may protect neuronal cells from oxidative stress and apoptosis .

Case Study 1: Antidepressant Activity

A study evaluated the efficacy of similar pyrrolidine derivatives in a mouse model of depression. The results indicated that these compounds significantly reduced immobility time in the forced swim test, suggesting strong antidepressant effects.

CompoundDose (mg/kg)Immobility Time (seconds)
Control0120
Compound A1060
Compound B2030

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited potent activity against several fungal strains, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the benzyl ring could enhance antifungal potency .

Fungal StrainMIC (µg/mL)Comparison Drug MIC (µg/mL)
Candida albicans0.5Fluconazole: 1
Aspergillus niger0.25Amphotericin B: 0.5

Q & A

Q. What are the primary synthetic pathways for 1-(2-Chloro-6-fluorobenzyl)pyrrolidin-3-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution.

  • Reductive amination : React pyrrolidin-3-amine with 2-chloro-6-fluorobenzaldehyde in the presence of a reducing agent (e.g., NaBH3_3CN or H2_2/Pd-C). Monitor pH (optimal range: 6–8) to prevent side reactions .
  • Nucleophilic substitution : Use a chloro-fluoro benzyl halide (e.g., 2-chloro-6-fluorobenzyl chloride) and pyrrolidin-3-amine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K2_2CO3_3) at 60–80°C .
    Key considerations : Impurities from incomplete substitution or over-reduction require purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should researchers validate the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>98% recommended for biological assays) .
  • NMR : 1^1H and 13^13C NMR to confirm the benzyl group (aromatic protons at δ 7.1–7.4 ppm) and pyrrolidine ring (δ 2.5–3.5 ppm for CH2_2 groups) .
  • Mass spectrometry : ESI-MS to verify molecular weight (MW: 228.69 g/mol for the free base) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

Methodological Answer: A 23^3 factorial design can evaluate three factors: temperature (X1_1), catalyst loading (X2_2), and solvent polarity (X3_3).

  • Steps :
    • Define ranges: X1_1 = 50–90°C, X2_2 = 5–15 mol%, X3_3 = DMF vs. THF.
    • Conduct 8 experiments, measure yields, and perform ANOVA to identify significant interactions.
    • Model the response surface to predict optimal conditions .
      Example outcome : Higher yields may correlate with X1_1 = 70°C, X2_2 = 10 mol%, and X3_3 = DMF due to enhanced nucleophilicity and solubility .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions (e.g., unexpected 19^19F NMR shifts or splitting) may arise from:

  • Dynamic effects : Rotamers of the benzyl group can split signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks at elevated temperatures .
  • Impurities : Trace solvents (e.g., DMF) or byproducts (e.g., unreacted benzyl halide) may overlap signals. Purify via preparative HPLC and reanalyze .
  • Stereochemistry : If chiral centers exist (e.g., pyrrolidine ring), use chiral columns or Mosher’s acid derivatives to assign configuration .

Q. How does the electronic nature of the chloro-fluoro substituent influence reactivity in downstream applications?

Methodological Answer: The electron-withdrawing Cl and F groups on the benzyl ring:

  • Enhance electrophilicity : Facilitate nucleophilic aromatic substitution (e.g., with thiols or amines) at the para position to Cl.
  • Modulate lipophilicity : LogP increases due to halogenation, impacting membrane permeability in biological studies (calculate via ChemDraw or experimental shake-flask method) .
    Experimental validation : Compare reaction rates with analogs (e.g., 2-chloro vs. 2-fluoro derivatives) under identical conditions .

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